molecular formula C16H22N2O3 B2553668 methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448027-73-3

methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2553668
CAS No.: 1448027-73-3
M. Wt: 290.363
InChI Key: WDBKKIFPPWNKCV-UHFFFAOYSA-N
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Description

Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Introduction of the Pivalamido Group: This step involves the acylation of the amine group with pivaloyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the dihydroisoquinoline to an isoquinoline.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can modify the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products depend on the specific reactions but might include oxidized isoquinolines, reduced alcohol derivatives, or substituted amides and esters.

Scientific Research Applications

Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used in various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its biological activity and potential as a drug candidate.

    Medicine: Investigating its pharmacological properties and therapeutic potential.

    Industry: Potential use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Tetrahydroisoquinoline: A reduced form with different biological properties.

    Pivaloyl Derivatives: Compounds with similar pivalamido groups but different core structures.

Uniqueness

Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

methyl 7-(2,2-dimethylpropanoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)14(19)17-13-6-5-11-7-8-18(15(20)21-4)10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBKKIFPPWNKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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